Naftopidil dihydrochloride Naftopidil dihydrochloride Naftopidil DiHCl is a selective 5-HT1A and α1-adrenergic receptor antagonist with IC50 of 0.1 μM and 0.2 μM, respectively.Naftopidil diHCl possesses 5-HT1A agonistic properties in addition to being an α1-adrenoceptor antagonist.Oral administration of Naftopidil to nude mice inhibits the growth of PC-3 tumors as compared to vehicle-treated controls. Naftopidil improves bladder capacity and relaxed voiding via inhibition of afferent nerve activity.
Brand Name: Vulcanchem
CAS No.: 57149-08-3
VCID: VC20739505
InChI: InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H
SMILES: COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl
Molecular Formula: C24H29ClN2O3
Molecular Weight: 428.9 g/mol

Naftopidil dihydrochloride

CAS No.: 57149-08-3

Cat. No.: VC20739505

Molecular Formula: C24H29ClN2O3

Molecular Weight: 428.9 g/mol

* For research use only. Not for human or veterinary use.

Naftopidil dihydrochloride - 57149-08-3

CAS No. 57149-08-3
Molecular Formula C24H29ClN2O3
Molecular Weight 428.9 g/mol
IUPAC Name 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Standard InChI InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H
Standard InChI Key VQAAEWMEVIOHTJ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl
Appearance Powder

Chemical and Physical Properties

Naftopidil dihydrochloride is chemically designated as 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(1-naphthalenyloxy)-2-propanol dihydrochloride. It was originally developed by Boehringer Mannheim in Germany . The compound has specific physical and chemical characteristics that define its pharmaceutical profile.

Basic Properties

The following table presents the fundamental chemical and physical properties of naftopidil dihydrochloride:

PropertyValue
Chemical FormulaC24H28N2O3 (base form)
Molecular Weight392.49 g/mol (base form)
CAS Number57149-07-2
Physical AppearanceOff-white solid
Melting Point127°C
Boiling Point517.2°C (estimated)
Density1.1592 (estimated)
Refractive Index1.6300 (estimated)
Solubility>10 mg/mL in methanol
pKa14.01±0.20 (predicted)

Source: Compiled from chemical database information

Structural Characteristics

Naftopidil dihydrochloride features a piperazine ring with a 2-methoxyphenyl substituent, connected to a propanol chain that bears a naphthalenyloxy group. This structural configuration contributes to its selective binding to adrenergic receptors and its pharmacological activity .

Pharmacological Mechanism

The therapeutic effects of naftopidil dihydrochloride stem from its distinctive pharmacological profile, particularly its interaction with specific adrenergic receptor subtypes.

Receptor Binding Profile

Naftopidil exhibits a characteristic binding pattern to alpha-1 adrenergic receptor subtypes that distinguishes it from other agents in its class:

Receptor SubtypeBinding AffinityComparison
α1D-adrenergic receptorHigher affinity3× greater affinity than for α1A
α1A-adrenergic receptorLower affinity3× lower affinity than for α1D

This binding profile contrasts with other alpha-blockers such as tamsulosin, which has a threefold higher affinity for α1A than α1D, and silodosin, which has a 56-fold higher affinity for α1A than α1D .

Additional Pharmacological Effects

Beyond its primary alpha-adrenergic antagonism, naftopidil dihydrochloride has been reported to demonstrate:

  • 5-HT1A agonistic activity

  • Weak calcium antagonistic properties

  • Inhibitory effect on C-fiber afferents, potentially increasing bladder capacity

  • No significant affinity for alpha-2 or beta-adrenoreceptors

Clinical Applications

Naftopidil dihydrochloride has established clinical applications, primarily in the field of urology.

Primary Indications

The compound is primarily indicated for:

  • Treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH)

  • Management of dysuria in patients with prostatic enlargement

Mechanism of Therapeutic Action

The therapeutic efficacy of naftopidil dihydrochloride in managing urinary symptoms is attributed to several physiological mechanisms:

  • Relaxation of prostatic smooth muscle through α1A-adrenergic receptor blockade, reducing urethral resistance

  • Inhibition of α1D-adrenergic receptors in the detrusor muscle and spinal cord, potentially improving symptoms of detrusor overactivity

  • Modulation of the micturition reflex through effects on α1D-adrenergic receptors present on urothelial cells

  • Inhibitory effect on C-fiber afferents, which may contribute to improved bladder capacity

These mechanisms collectively address both the obstructive and irritative components of lower urinary tract symptoms.

Clinical Studies and Efficacy

Multiple clinical investigations have evaluated the efficacy of naftopidil dihydrochloride in the management of urinary symptoms.

Dose-Finding Studies

A late phase II clinical study conducted in Japan investigated the optimal dosage of naftopidil. The study employed a dose-escalation protocol:

  • Baseline: 1-week placebo run-in period

  • Initial phase: 25 mg/day for 2 weeks

  • Intermediate phase: 50 mg/day for 2 weeks

  • Extended phase: 75 mg/day for an additional 2 weeks (for patients with insufficient response to 50 mg/day)

The results demonstrated dose-dependent improvements in lower urinary tract symptoms and maximum flow rate (Qmax), establishing the therapeutic dosage range.

Comparative Studies

A randomized clinical study compared the efficacy of naftopidil with tamsulosin in the management of LUTS due to BPH. The study design included:

  • Two treatment groups: naftopidil (50 mg) and tamsulosin (0.4 mg)

  • Assessment parameters: International Prostate Symptom Score (IPSS), quality of life (QoL) score, maximum urinary flow rate (Qmax)

  • Follow-up intervals: 2, 4, 6, and 12 weeks

Another comparative crossover study assessed the sequential use of naftopidil and tamsulosin:

  • Naftopidil-to-tamsulosin group (N-T): 50 mg/day naftopidil for 8 weeks (25 mg/day for first 2 weeks) followed by 0.2 mg/day tamsulosin for 8 weeks

  • Tamsulosin-to-naftopidil group (T-N): 0.2 mg/day tamsulosin for 8 weeks followed by 50 mg/day naftopidil for 8 weeks (25 mg/day for first 2 weeks)

  • No washout period between treatment phases

The withdrawal rates were 28% in the N-T group and 34% in the T-N group, with no significant difference in adverse event incidence (3% versus 2%).

Blood Pressure Effects

A prospective, open-label study specifically investigated the effect of naftopidil on blood pressure in normotensive and hypertensive patients with BPH:

  • Study population: 90 normotensive patients and 28 hypertensive patients

  • Treatment arms: naftopidil 50 mg or 75 mg once-daily for 12 weeks

  • Primary outcomes: Changes in systolic/diastolic blood pressure and total IPSS at 4 and 12 weeks

  • Secondary outcomes: Adverse events, obstructive/irritative subscores, QoL score, Qmax, and patient satisfaction

This study provided valuable insights into the cardiovascular safety profile of naftopidil in different patient populations.

SpeciesRouteLD50 Value
MiceOral1.3 g/kg
RatsOral6.4 g/kg

Source: Toxicity data reported by Himmel

Special Populations

In the blood pressure study, specific attention was given to hypertensive patients to evaluate any differential safety concerns in this population. The safety profile in this subgroup provided important information for clinical decision-making in patients with comorbid hypertension and BPH .

Comparison with Other Alpha-Blockers

Naftopidil dihydrochloride can be distinguished from other alpha-blockers used in BPH management based on its receptor selectivity profile.

Receptor Selectivity Comparison

The following table illustrates the differential receptor selectivity of naftopidil and other alpha-blockers:

Alpha-Blockerα1A:α1D Selectivity RatioPrimary Receptor Target
Naftopidil1:3 (favors α1D)α1D-adrenergic receptor
Tamsulosin3:1 (favors α1A)α1A-adrenergic receptor
Silodosin56:1 (favors α1A)α1A-adrenergic receptor

This differential selectivity may explain the potential advantages of naftopidil in addressing both obstructive and irritative urinary symptoms, as the α1D-adrenergic receptor subtype is implicated in detrusor overactivity associated with bladder outlet obstruction .

Clinical Differentiation

The randomized clinical study comparing naftopidil (50 mg) with tamsulosin (0.4 mg) proposed that naftopidil may offer superior efficacy with fewer side effects, potentially due to its distinct receptor selectivity profile . This hypothesis is based on the rationale that targeting the α1D-adrenergic receptor may provide additional benefits for the irritative component of lower urinary tract symptoms.

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